(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate
Overview
Description
“(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate” is a complex organic compound. It contains a benzyl group (a phenyl ring attached to a CH2), a trifluoromethyl group (-CF3), and a hydroxypropanoate group (a three-carbon chain with a hydroxyl group and a carboxylate ester). The “(S)” denotes the stereochemistry of the molecule, indicating that it is the “left-handed” version of this molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group and the formation of the ester. Trifluoromethyl groups can be introduced using various methods, such as the reaction of carboxylic acids with sulfur tetrafluoride . The ester could be formed via a reaction between an alcohol and a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known for its reactivity, and can participate in various types of reactions, including transition metal-mediated trifluoromethylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .
Scientific Research Applications
Polymer Science and Drug Delivery Systems
Polymer Drug Conjugates : A study by Gallardo et al. (2003) on ionic polymeric drug conjugates highlighted the use of related trifluoromethyl compounds in developing drug delivery systems that can release drugs at a controlled, zero-order rate. This approach is crucial for maintaining consistent drug levels in the body over time (Gallardo et al., 2003).
Triblock Copolymers : Research by Barouti and Guillaume (2016) involved the synthesis of amphiphilic triblock copolymers using a similar methodology. These copolymers show potential for creating new self-assembled systems for drug delivery, demonstrating the versatility of trifluoromethyl-containing compounds in biomedical applications (Barouti & Guillaume, 2016).
Organic Synthesis and Materials Science
Trifluoromethoxylation Reagent : Zhou et al. (2018) developed trifluoromethyl benzoate as a new, shelf-stable reagent for trifluoromethoxylation, showcasing its utility in synthesizing compounds with trifluoromethyl groups. This reagent offers a straightforward approach to introducing trifluoromethyl groups into various substrates, including arynes and alkenes, under mild conditions (Zhou et al., 2018).
Liquid Crystalline Polysiloxanes : A study by Bracon et al. (2000) on fluorinated monomers for synthesizing side chain liquid crystalline polysiloxanes illustrates another application. The presence of fluorinated groups, similar to the trifluoromethyl group in "(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate," contributes to the creation of materials with unique liquid crystalline properties, useful in advanced material applications (Bracon et al., 2000).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the development of pharmaceuticals and agrochemicals . They might interact with various enzymes or receptors in the body, but without specific studies, it’s hard to identify the primary targets and their roles.
Mode of Action
The trifluoromethyl group in the compound can affect the compound’s stability, lipophilicity, and electronic properties, which could influence how it interacts with its targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. The metabolism of organofluorines by microorganisms has been studied, and these studies might provide some insights into the potential biochemical pathways involved .
Pharmacokinetics
Compounds with similar structures often show good oral absorption and the ability to cross lipid barriers .
Result of Action
Organofluorine compounds are often biologically active and can have various effects depending on their specific targets and mode of action .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. For example, the trifluoromethyl group is of significant interest in the field of medicinal chemistry, and there is ongoing research into new methods for its incorporation into organic compounds .
Biochemical Analysis
Biochemical Properties
(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with various enzymes and proteins. Notably, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions often result in the formation of stable enzyme-substrate complexes, facilitating the study of enzyme kinetics and mechanisms .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins. This results in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to light and heat can lead to gradual degradation, affecting its efficacy in biochemical assays. Additionally, prolonged exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies in rodent models have demonstrated a threshold effect, where doses above a certain level result in significant adverse effects, such as liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body. The trifluoromethyl group enhances the compound’s resistance to metabolic degradation, resulting in prolonged activity within the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues. Once inside the cell, this compound can interact with intracellular transport proteins, facilitating its distribution to various cellular compartments. This distribution pattern is crucial for its biochemical activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound’s targeting signals and post-translational modifications direct it to these specific compartments, where it exerts its biochemical effects. Within the mitochondria, this compound can influence mitochondrial function and energy production, further highlighting its role in cellular metabolism .
Properties
IUPAC Name |
benzyl (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-10(16,11(12,13)14)9(15)17-7-8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXABZSYXRCJO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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